molecular formula C22H14F2N2O2 B2464891 (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327173-25-0

(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2464891
CAS No.: 1327173-25-0
M. Wt: 376.363
InChI Key: MSBNQUIIWSVTAH-ROMGYVFFSA-N
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Description

(2Z)-2-[(2,4-Difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic iminocoumarin compound of significant interest in medicinal chemistry and pharmacological research. This derivative belongs to a class of N-phenyl-2H-chromene-3-carboxamides, which are investigated as potential radiation countermeasures. One highly effective compound in this family has demonstrated a superior ability to mitigate radiation-induced DNA damage and apoptosis in human lymphocytes. The radioprotective mechanism is associated with the downregulation of pro-apoptotic protein p53 and the upregulation of the anti-apoptotic protein Bcl-2. RNA-Sequencing analysis suggests that related compounds exert their effects primarily through the Wnt and MAPK signaling pathways, promoting cell survival and recovery after irradiation . Furthermore, structurally similar 2-imino-2H-chromene-3-carboxamides have shown promising cytotoxic activity against a panel of human cancer cell lines. Research indicates that certain analogues can exhibit potent activity, with efficacy comparable to standard chemotherapeutic agents like 5-fluorouracil and docetaxel in specific cell models, making this chemical scaffold a valuable template for developing novel anticancer agents . The presence of the imine group at the 2nd position, a bioisosteric replacement for the ketone typically found in coumarins, is a key structural feature that modulates its biological activity and interactions with molecular targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(2,4-difluorophenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O2/c23-15-10-11-19(18(24)13-15)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBNQUIIWSVTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the imino group: The imino group can be introduced via a condensation reaction between the chromene core and an appropriate amine, such as 2,4-difluoroaniline.

    Formation of the carboxamide group: This step involves the reaction of the imino-chromene intermediate with a carboxylic acid derivative, such as phenyl isocyanate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene core may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The imino and carboxamide groups can further modulate the compound’s activity by interacting with different sites on the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogs :

  • (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (): Replacing the 2,4-difluorophenyl group with a 4-fluorophenyl reduces steric hindrance but diminishes electron-withdrawing effects. This analog shows moderate antifungal activity compared to the target compound, likely due to reduced lipophilicity .
  • Computational studies suggest a higher dipole moment (5.2 D vs. 4.8 D for the target compound), influencing membrane permeability .

Methoxy-Substituted Derivatives :

  • (2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (): Methoxy groups enhance electron-donating effects, increasing π-π stacking interactions with aromatic residues in enzymes. However, this derivative exhibits lower metabolic stability due to rapid demethylation in vivo .

Benzothiazole-Containing Analog :

  • (Z)-6-Methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide (): The benzothiazole moiety introduces rigidity and planar geometry, enhancing binding to kinase targets. This compound shows superior antiproliferative activity (IC₅₀ = 1.2 µM vs. 2.8 µM for the target compound in breast cancer cell lines) due to improved hydrophobic interactions .
Physical and Spectral Properties
Property Target Compound 4-Fluoro Analog 2-Chloro-4-Fluoro Analog
Melting Point (°C) 274–276 288 265–267
IR ν(C=O) (cm⁻¹) 1664 1662 1670
¹H-NMR (Aromatic δ, ppm) 7.20–7.92 (m, 11H) 7.00–7.92 (m, 10H) 7.25–7.95 (m, 10H)
LogP (Calculated) 3.8 3.2 4.1

The target compound’s higher LogP reflects enhanced membrane permeability compared to non-fluorinated analogs. Its ¹H-NMR spectrum shows distinct splitting patterns due to the 2,4-difluorophenyl group’s deshielding effects .

Computational Insights

Density-functional theory (DFT) studies reveal:

  • HOMO-LUMO Gap : The target compound has a gap of 4.1 eV, smaller than the methoxy derivative (4.5 eV), indicating higher reactivity .
  • Electrostatic Potential Maps: Fluorine atoms create regions of high electron density, favoring interactions with positively charged enzyme pockets .

Biological Activity

(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, characterized by its unique structural features that potentially confer diverse biological activities. The compound's design incorporates an imino group and a carboxamide moiety, along with a difluorophenyl substituent, which may enhance its stability and reactivity in biological systems. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structural formula can be represented as follows:

C17H14F2N2O2\text{C}_{17}\text{H}_{14}\text{F}_2\text{N}_2\text{O}_2

It features:

  • A chromene core , known for its presence in various natural products and its pharmacological significance.
  • An imino group that may facilitate interactions with biological targets.
  • A carboxamide group , which can enhance solubility and bioavailability.

1. Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on a series of chromene derivatives demonstrated that modifications similar to those in (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide led to enhanced cytotoxicity against breast cancer cell lines (IC50 values as low as 5 µM) .

2. Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored due to its implications in treating neurodegenerative diseases such as Alzheimer's. AChE inhibitors are crucial for increasing acetylcholine levels in the brain.

Research Findings:
In vitro assays have shown that related compounds exhibit potent AChE inhibition, with IC50 values ranging from 1 µM to 10 µM. This suggests that (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide may possess similar inhibitory effects .

3. Antidiabetic Activity

Recent studies have identified chromene derivatives as promising candidates for diabetes management through their action on DPP-IV (Dipeptidyl Peptidase IV), an enzyme involved in glucose metabolism.

Notable Findings:
Compounds designed with structural similarities to (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide demonstrated significant inhibition of DPP-IV activity, leading to improved glucose tolerance in animal models .

Comparative Analysis with Similar Compounds

To understand the unique attributes of (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Attributes
(2Z)-2-[(2,4-dichlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamideSimilar chromene core; different halogen substitutionChlorine may alter reactivity
(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamideContains furan ring; difluorophenyl groupFuran ring introduces different electronic properties
(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(phenethyl)-2H-chromene-3-carboxamideMethoxy substitution; phenethyl groupMethoxy groups can enhance solubility

The biological activity of (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can be attributed to several mechanisms:

  • Receptor Binding: The compound may interact with specific receptors involved in apoptosis and cell signaling pathways.
  • Enzyme Inhibition: Its ability to inhibit key enzymes like AChE and DPP-IV suggests it can modulate metabolic processes effectively.
  • Reactive Oxygen Species Modulation: Chromenes are known to influence oxidative stress pathways, potentially leading to protective effects against cellular damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of chromene-carboxamide derivatives typically involves multi-step coupling reactions. For example, carboxamide formation can be achieved using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM with 2,6-lutidine as a base . Key steps include:

  • Amide bond formation : Reacting intermediates (e.g., 2,4-difluoroaniline derivatives) with activated carboxylic acids under controlled temperatures (0–5°C to prevent side reactions).
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v:v) for real-time progress tracking .
  • Purification : Washing with sodium bicarbonate solution and drying over anhydrous Na₂SO₄ .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Use DMSO-d₆ as a solvent for resolving imino and aromatic protons (e.g., 2,4-difluorophenyl signals appear as doublets due to coupling with fluorine) .
  • X-ray crystallography : Single-crystal analysis confirms the (2Z)-configuration and chromene ring planarity .
  • Mass spectrometry (MS) : High-resolution MS (e.g., VG70-70H spectrometer) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence the compound’s biological activity, and how can contradictory data be resolved?

  • Methodological Answer :

  • Fluorine effects : The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, but over-substitution may reduce solubility. Comparative studies using analogs (e.g., mono-fluoro vs. di-fluoro) can isolate substituent effects .
  • Contradiction resolution : If bioactivity data conflicts (e.g., varying IC₅₀ values across assays), conduct dose-response curves under standardized conditions (pH, temperature) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases). Prioritize hydrogen bonding with the carboxamide group and π-π stacking with the chromene ring .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

Q. How can researchers address low yields in large-scale synthesis, particularly during imino group formation?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C or Cu(I)-ligand systems for imine formation efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and byproduct formation .
  • Scale-up adjustments : Maintain strict temperature control (±2°C) and use slow reagent addition to prevent exothermic side reactions .

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